[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl](hexyl)amine
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Overview
Description
(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methylamine is a compound that belongs to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry . Pyrazoles are interesting compounds due to their structural properties, including tautomerism, which can influence their reactivity and biological activities .
Preparation Methods
The synthesis of (1-ethyl-5-fluoro-1H-pyrazol-4-yl)methylamine typically involves the reaction of 1-ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde with hexylamine under suitable conditions . The reaction is usually carried out in the presence of a solvent such as dichloromethane or tetrahydrofuran (THF) at low temperatures to ensure the formation of the desired product . Industrial production methods may involve the use of more scalable processes, including continuous flow synthesis and the use of automated reactors to increase yield and efficiency .
Chemical Reactions Analysis
(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methylamine undergoes various types of chemical reactions, including:
Scientific Research Applications
(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of (1-ethyl-5-fluoro-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methylamine can be compared with other similar compounds, such as:
1-ethyl-1H-pyrazol-5-amine: Similar in structure but lacks the fluoro and hexyl groups, which may result in different reactivity and biological activities.
5-fluoro-1-methyl-1H-pyrazol-4-yl: Contains a fluoro group but differs in the alkyl substituents, leading to variations in chemical properties.
1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine: Another related compound with different substituents that can affect its chemical behavior and applications.
These comparisons highlight the uniqueness of (1-ethyl-5-fluoro-1H-pyrazol-4-yl)methylamine in terms of its specific substituents and their impact on its properties and applications.
Properties
CAS No. |
1856042-80-2 |
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Molecular Formula |
C12H22FN3 |
Molecular Weight |
227.32 g/mol |
IUPAC Name |
N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]hexan-1-amine |
InChI |
InChI=1S/C12H22FN3/c1-3-5-6-7-8-14-9-11-10-15-16(4-2)12(11)13/h10,14H,3-9H2,1-2H3 |
InChI Key |
ZFWZWNPFALSFFD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNCC1=C(N(N=C1)CC)F |
Origin of Product |
United States |
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